molecular formula C18H43N7O4S B13732409 Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate CAS No. 34491-13-9

Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate

Cat. No.: B13732409
CAS No.: 34491-13-9
M. Wt: 453.6 g/mol
InChI Key: QVYDMSAHFJIJTD-UHFFFAOYSA-N
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Description

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple guanidine groups and long alkyl chains, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid typically involves the reaction of octylamine with guanidine derivatives under controlled conditions. The process requires careful handling of reagents and precise control of reaction parameters such as temperature, pH, and reaction time to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and yield of the production process while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidine compounds .

Scientific Research Applications

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s guanidine groups can form strong hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of specific pathways. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine; sulfuric acid stands out due to its unique combination of guanidine groups and sulfuric acid, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

34491-13-9

Molecular Formula

C18H43N7O4S

Molecular Weight

453.6 g/mol

IUPAC Name

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine;sulfuric acid

InChI

InChI=1S/C18H41N7.H2O4S/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-5(2,3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);(H2,1,2,3,4)

InChI Key

QVYDMSAHFJIJTD-UHFFFAOYSA-N

Canonical SMILES

C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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